Phenyl chloroformate
Overview
Description
Phenyl chloroformate, also known as phenyl chloroformate ester, is a chemical compound that is used in various organic synthesis reactions. It is known for its role in the formation of carbonates and carbamates through reactions with alcohols and amines, respectively. The compound is characterized by the presence of a phenyl group attached to a chloroformate functional group.
Synthesis Analysis
The synthesis of phenyl chloroformate derivatives can be achieved through different methods. For instance, the synthesis of 4,4'–(dimethylsilylene)bis(phenyl chloroformate) and 4,4'–(dimethylgermylene)bis(phenyl chloroformate) follows a route similar to that of bisphenol–A bischloroformate . These compounds are characterized using various spectroscopic methods, indicating the versatility of phenyl chloroformate in forming more complex molecules.
Molecular Structure Analysis
The molecular structure of phenyl chloroformate plays a crucial role in its reactivity. The presence of the phenyl group can influence the electron distribution within the molecule, affecting its interactions with other chemical species. For example, the electron-rich formate moiety of phenyl chloroformate can overlap with the pyridine ring π-system, facilitating the formation of a tetrahedral intermediate in reactions with pyridines .
Chemical Reactions Analysis
Phenyl chloroformate undergo
Scientific Research Applications
Dealkylating Agent for Tertiary Amines
Phenyl chloro(thionoformate) is utilized as a dealkylating agent for tertiary amines. It reacts with tertiary aliphatic amines to produce thiocarbamates and alkyl chloride. This process exhibits superior or comparable rates and selectivity in alkyl group cleavage compared to previous methods using chloroformates (Millan & Prager, 1999).
Studying Hydrolysis in Micellar Solutions
Phenyl chloroformate's spontaneous hydrolysis has been a subject of study in water-ethylene glycol micellar solutions. These studies provide insights into the effects of surfactant concentration and the weight percent of ethylene glycol on the reaction rate. This research contributes to a deeper understanding of micellar medium effects on chemical reactions (Rodríguez et al., 2004).
Solvolytic Reactions and Solvent Effects
Phenyl chloroformate is also significant in studying solvolytic reactions. These studies involve examining the specific rates of solvolysis in various solvents and understanding the Grunwald-Winstein treatments, which provide insights into solvent effects and reaction mechanisms (Kevill, Koyoshi, & D’Souza, 2007).
Nonlinear Optical Properties
Phenyl chloroformate is used in the synthesis of novel compounds with potential applications in nonlinear optics. For example, its derivative compounds have been studied for their nonlinear optical absorption behavior, which is crucial for the development of optical devices like limiters (Rahulan et al., 2014).
Safety And Hazards
Phenyl chloroformate is toxic by ingestion, inhalation, and skin absorption . It is very irritating to the skin and eyes . Contact with skin and eyes should be avoided. Inhalation of vapor or mist should also be avoided. It should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .
properties
IUPAC Name |
phenyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWALFGBDFAJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5OC(O)Cl, Array, C7H5ClO2 | |
Record name | PHENYL CHLOROFORMATE | |
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Record name | PHENYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID9044403 | |
Record name | Phenyl carbonochloridate | |
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Molecular Weight |
156.56 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
188-189 °C | |
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Flash Point |
69 °C c.c. | |
Record name | PHENYL CHLOROFORMATE | |
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Solubility |
Solubility in water: reaction | |
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Density |
Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 5.41 | |
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Vapor Pressure |
0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90 | |
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Product Name |
Phenyl chloroformate | |
CAS RN |
1885-14-9 | |
Record name | PHENYL CHLOROFORMATE | |
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Melting Point |
-28 °C | |
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Retrosynthesis Analysis
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Citations
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